molecular formula C16H14FN3O5S3 B2454380 3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide CAS No. 887201-64-1

3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2454380
CAS No.: 887201-64-1
M. Wt: 443.48
InChI Key: JFAOLMHFWPMKBZ-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazolyl intermediate, followed by sulfonylation and subsequent coupling with the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl and sulfamoyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O5S3/c17-10-1-3-11(4-2-10)27(22,23)8-7-15(21)20-16-19-13-6-5-12(28(18,24)25)9-14(13)26-16/h1-6,9H,7-8H2,(H2,18,24,25)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAOLMHFWPMKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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